

Application Note: Solid-Phase Extraction of Glycohyodeoxycholic Acid from Serum

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Compound of Interest		
Compound Name:	Glycohyodeoxycholic acid	
Cat. No.:	B136090	Get Quote

Introduction

Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid. As signaling molecules, bile acids like GHDCA are integral to the regulation of lipid and glucose metabolism, primarily through the activation of the farnesoid X receptor (FXR). Accurate quantification of GHDCA in serum is crucial for research in metabolic diseases, drug development, and diagnostics. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like serum, offering improved analytical sensitivity and accuracy by removing interfering substances prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed protocol for the solid-phase extraction of GHDCA from human serum, along with quantitative data on method performance and a diagram of the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of GHDCA in serum, demonstrating the method's performance characteristics. While the sample preparation in the cited study involved protein precipitation prior to SPE, the data is representative of a validated method for GHDCA quantification from serum.

Table 1: Method Validation Parameters for GHDCA Analysis in Serum



Parameter	Value
Linearity (r²)	0.998
Limit of Detection (LOD)	0.2 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL

Data adapted from a validated LC-MS/MS method for the analysis of 36 bile acids in serum.

Table 2: Extraction Recovery and Matrix Effect for GHDCA

Concentration	Extraction Recovery (%)	Matrix Effect (%)
Low (2.5 ng/mL)	98.6	102.1
Medium (50 ng/mL)	101.2	100.5
High (250 ng/mL)	103.5	99.8

Extraction recovery was assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect was evaluated by comparing the analyte response in a post-extraction spiked matrix to a neat solution.

Experimental Protocols

This section details the methodology for the solid-phase extraction of GHDCA from serum, adapted from established protocols for bile acid analysis.

Materials and Reagents

- Human serum samples
- Glycohyodeoxycholic acid (GHDCA) analytical standard
- Internal standard (e.g., deuterated GHDCA)
- Methanol (LC-MS grade)



- Water (LC-MS grade)
- 0.2 M Sodium Hydroxide (NaOH)
- Mobile phase solution (as used in the subsequent analytical method, e.g., a mixture of methanol and water)
- Acetone (LC-MS grade)
- Nitrogen gas
- C18 SPE cartridges
- · SPE vacuum manifold
- Centrifuge
- Vortex mixer
- · Evaporation system

Sample Pretreatment

- To 1.0 mL of serum in a centrifuge tube, add a known amount of internal standard solution.
- Add 7.5 mL of a mixed solution of the mobile phase and 0.2 M NaOH (6:8, v/v).[1]
- Vortex the mixture until it is homogeneous.[1]

Solid-Phase Extraction (SPE) Procedure

- Column Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.
- Sample Loading: Load the pretreated serum sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[1]
- Washing:





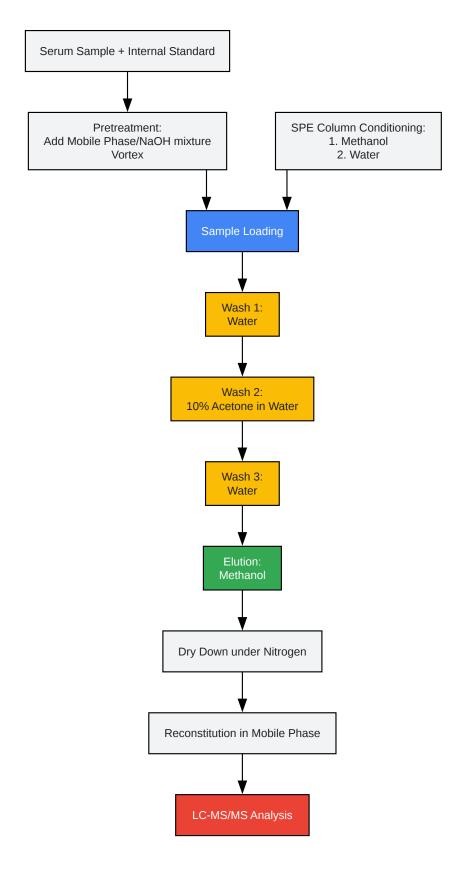


- Wash the cartridge with 10.0 mL of water to remove polar interferences.[1]
- Wash the cartridge with 3.0 mL of 10% acetone in water.[1]
- Wash the cartridge again with 10.0 mL of water.[1]
- Elution: Elute the GHDCA from the cartridge with 2.0 mL of methanol into a clean collection tube.[1]
- Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 37°C.[1]
- Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for the LC-MS/MS analysis.

Visualizations

Experimental Workflow



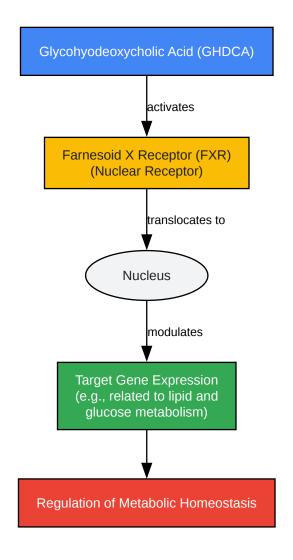


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Caption: Experimental workflow for the solid-phase extraction of GHDCA from serum.



GHDCA Signaling Pathway



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Caption: Simplified signaling pathway of GHDCA via the Farnesoid X Receptor (FXR).

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References



- 1. [Studies on solid phase extraction of bile acids from biological matrix] PubMed [pubmed.ncbi.nlm.nih.gov]
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